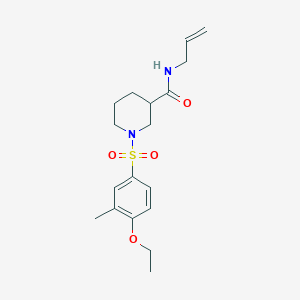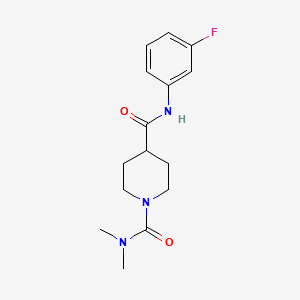![molecular formula C24H34N4O B5381421 (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5381421.png)
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecane is a complex organic molecule characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and methoxyphenyl intermediates, followed by their coupling under specific conditions to form the tricyclic core. Key steps include:
Formation of the Imidazole Intermediate: This involves the reaction of butylamine with glyoxal and ammonium acetate under reflux conditions.
Preparation of the Methoxyphenyl Intermediate: This step involves the methylation of phenol using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Coupling Reaction: The imidazole and methoxyphenyl intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, typically in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s imidazole moiety is of particular interest due to its potential interactions with biological macromolecules. It is studied for its binding affinity to enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to interact with specific molecular targets suggests applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The methoxyphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Contains a hydroxy group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.
Uniqueness
The presence of both the imidazole and methoxyphenyl groups in (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane imparts unique chemical properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-3-4-5-22-25-14-19(26-22)15-28-16-21(17-6-8-20(29-2)9-7-17)24-23(28)18-10-12-27(24)13-11-18/h6-9,14,18,21,23-24H,3-5,10-13,15-16H2,1-2H3,(H,25,26)/t21-,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYTQVOPSOJIO-QPTUXGOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CC(C3C2C4CCN3CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1)CN2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![[2-[(Z)-[3-methyl-1-(4-nitrophenyl)-5-oxopyrazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)

![5-[[2-ethoxy-4-[(Z)-2-nitroethenyl]phenoxy]methyl]furan-2-carboxylic acid](/img/structure/B5381404.png)


![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
